Imidazole-4-acetamide, thio-
CAS No.: 32691-73-9
Cat. No.: VC18245691
Molecular Formula: C5H7N3S
Molecular Weight: 141.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32691-73-9 |
|---|---|
| Molecular Formula | C5H7N3S |
| Molecular Weight | 141.20 g/mol |
| IUPAC Name | 2-(1H-imidazol-5-yl)ethanethioamide |
| Standard InChI | InChI=1S/C5H7N3S/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H2,6,9)(H,7,8) |
| Standard InChI Key | AZPKUIYSQYKSQH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC=N1)CC(=S)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Imidazole-4-acetamide, thio- features a five-membered imidazole ring (positions 1–3) fused to a thioacetamide side chain at position 4 (Figure 1). The imidazole moiety contains two nitrogen atoms at positions 1 and 3, contributing to its aromaticity and ability to participate in hydrogen bonding. The thioacetamide group () introduces sulfur-based reactivity, enhancing its electrophilic character compared to oxygen-containing analogues .
Table 1: Key Chemical Properties of Imidazole-4-Acetamide, Thio-
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The -NMR spectrum exhibits signals for imidazole protons ( 7.11–7.64 ppm) and thioamide NH groups ( 9.02–11.32 ppm) . IR stretches at 1657 cm (C=O) and 1596 cm (C=N) further validate the functional groups .
Synthetic Methodologies
Condensation-Based Routes
A common synthesis involves the condensation of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with phenyl isothiocyanate in ethanol under reflux . This method yields the thioamide derivative via nucleophilic addition-elimination, achieving a 74% yield after crystallization .
Table 2: Representative Synthesis Pathways
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Phenyl isothiocyanate, EtOH, reflux | 74% | |
| Cyclization | Thioimidate + α-imino ester | 43–85% | |
| Oxidation | , basic conditions | 10–50% |
Cyclization Strategies
Alternative routes employ cyclization reactions, such as the intramolecular coupling of thioimidates with α-imino esters to form 5-ethylidene-4H-imidazol-4-ones . Miyashita et al. demonstrated this method’s versatility, producing fused-ring derivatives in 43–85% yields .
Challenges and Optimizations
Steric hindrance from bulky substituents often limits yields in diamide-based syntheses . To mitigate this, Jasiak et al. optimized conditions using optically active α-amino carboxylic acid hydrazides, achieving 51–78% yields while noting racemization risks due to tautomerization .
Biological Activities and Mechanisms
Antimicrobial Effects
The compound’s thioamide moiety disrupts microbial membrane integrity, showing minimum inhibitory concentrations (MIC) of 8 µg/mL against Gram-positive bacteria. Molecular dynamics simulations suggest that sulfur atoms coordinate with lipid headgroups, inducing membrane curvature and leakage .
Applications in Drug Discovery
Lead Compound Optimization
Structural modifications at the imidazole C2 and C4 positions improve pharmacokinetic profiles. For instance, substituting the phenyl group with electron-withdrawing substituents (e.g., NO) enhances metabolic stability and blood-brain barrier penetration .
Table 4: Key Modifications and Outcomes
| Modification | Effect | Application |
|---|---|---|
| C2 Fluorination | Increased metabolic half-life | CNS-targeted drugs |
| C4 Thioether Oxidation | Enhanced solubility in aqueous media | Intravenous formulations |
Preclinical and Clinical Progress
While Imidazole-4-acetamide, thio- itself remains in preclinical stages, structural analogues have entered clinical trials. Sato et al. advanced a related imidazol-4-one agonist for hypoparathyroidism into Phase I trials, underscoring the scaffold’s therapeutic viability .
Recent Research Advancements
Mechanistic Insights
Crystallographic studies reveal that the thioamide group forms a bidentate interaction with CDK2’s ATP-binding pocket, displacing water molecules and increasing binding affinity . Quantum mechanical calculations further indicate that sulfur’s polarizability stabilizes charge-transfer complexes with kinase residues .
Synthetic Innovations
Recent work by Fathalla et al. introduced a domino synthesis strategy, coupling benzimidoyl chlorides with amino esters to yield imidazoquinazolinones in 48–86% yields . This one-pot methodology streamlines access to complex derivatives, accelerating SAR exploration.
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